Thianthrene, octachloro-

Directed Chlorination Co-catalysis Isomer Selectivity

Octachlorothianthrene (1,2,3,4,6,7,8,9-octachlorothianthrene; C12Cl8S2; MW 491.9 g/mol) is the perchlorinated congener of the polychlorinated thianthrene (PCTA) class, representing the sulfur-bridged analogue of octachlorodibenzo-p-dioxin (OCDD). Unlike the planar, oxygen-containing dibenzo-p-dioxins, thianthrenes possess a bent ground-state geometry that flattens upon oxidation.

Molecular Formula C12Cl8S2
Molecular Weight 491.9 g/mol
CAS No. 7683-07-0
Cat. No. B12661599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianthrene, octachloro-
CAS7683-07-0
Molecular FormulaC12Cl8S2
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12Cl8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10
InChIKeyVVOKLCMJWJMPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octachlorothianthrene (CAS 7683-07-0) Procurement Guide: What Sets This Fully Chlorinated Thianthrene Apart


Octachlorothianthrene (1,2,3,4,6,7,8,9-octachlorothianthrene; C12Cl8S2; MW 491.9 g/mol) is the perchlorinated congener of the polychlorinated thianthrene (PCTA) class, representing the sulfur-bridged analogue of octachlorodibenzo-p-dioxin (OCDD) [1]. Unlike the planar, oxygen-containing dibenzo-p-dioxins, thianthrenes possess a bent ground-state geometry that flattens upon oxidation . Its computed logP of 9.53 indicates extreme lipophilicity, vastly exceeding that of the parent heterocycle thianthrene (logP ~4.3) . The compound is generated as a persistent by-product during pentachlorothiophenol synthesis from hexachlorobenzene and is detected ubiquitously in environmental matrices, including sewage sludge and automobile-related emissions [2][3].

Why Octachlorothianthrene Cannot Be Substituted by Other Chlorothianthrenes in Research and Industrial Applications


The performance of polychlorinated thianthrenes is dictated by the number and position of chlorine substituents, not merely by the thianthrene scaffold. Critically, the presence of chlorine atoms at the peri-positions (adjacent to the bridging sulfur atoms) dramatically alters catalytic function. Patent data reveal that 2,3,7,8-tetrachlorothianthrene (with no peri-Cl) achieves an ortho:para ratio of 0.86 in toluene chlorination, strongly favoring the desired para-product, whereas hexachloro- and octachlorothianthrene (both bearing peri-Cl substituents) are explicitly documented as 'notably less effective' para-directing co-catalysts [1]. For environmental analytical chemistry, the perchlorinated congener is the terminal marker for this compound class and the direct sulfur structural counterpart to OCDD; lower-chlorinated PCTA congeners cannot serve as environmental tracer standards for this fully substituted species because their physicochemical properties—including a computed logP of 9.53 for the octachloro species versus approximately 4.3 for the parent thianthrene—lead to vastly different environmental partitioning and bioaccumulation behavior .

Head-to-Head Quantitative Evidence for Octachlorothianthrene Differentiation


Catalytic Para-Directing Efficiency in Toluene Chlorination: Octachlorothianthrene vs. 2,3,7,8-Tetrachlorothianthrene

In a systematic patent study of chlorothianthrene co-catalysts for toluene chlorination, 2,3,7,8-tetrachlorothianthrene (chlorine substituents positioned para to the sulfur atoms) produced an ortho:para monochlorotoluene isomer ratio of 0.86, indicating strong para-direction. By contrast, hexachlorothianthrene—which, like octachlorothianthrene, bears electron-withdrawing chlorine substituents at the peri-positions adjacent to sulfur—gave an ortho:para ratio of 1.39. The patent explicitly states that thianthrene compounds such as hexachlorothianthrene and octachlorothianthrene, having electron withdrawing substituents at the peri-position, are 'notably less effective as para-directing co-catalysts' [1].

Directed Chlorination Co-catalysis Isomer Selectivity

Thermodynamic Favorability of Gas-Phase Formation: PCTA (Sulfur-Containing) vs. PCDD/F (Oxygen-Containing) Dioxin Analogues

Density functional theory (DFT) calculations comparing the homogeneous gas-phase formation of polychlorinated thianthrenes (PCTA) versus polychlorinated dibenzo-p-dioxins/furans (PCDD/F) from their respective 2-chloro(thio)phenol precursors demonstrate that 'the presence of sulfur atoms greatly reduces the activation enthalpies of the rate determining steps in reference to the oxygenated system of PCDD/F' [1]. For the fully chlorinated endpoint, octachlorothianthrene (OCTA) thus forms more readily than its oxygen analogue octachlorodibenzo-p-dioxin (OCDD) under identical thermal conditions. Kinetic parameters further indicate that the yield of PCTA/DT should exceed that of PCDD/F [2].

Environmental Chemistry Combustion By-products Reaction Kinetics

Lipophilicity and Environmental Partitioning: Octachlorothianthrene vs. Parent Thianthrene

The computed octanol-water partition coefficient (logP) for octachlorothianthrene is 9.53, reflecting full chlorine substitution on both aromatic rings . This represents a >120-fold increase in lipophilicity compared to the unsubstituted parent thianthrene (logP ~4.30–4.57) . These values align with experimental observations that octachlorothianthrene is detected as a ubiquitous, persistent environmental contaminant in sewage sludge and traffic-related emissions, while the parent thianthrene is not classified as a persistent organic pollutant [1].

Environmental Fate logP Bioaccumulation

Relative Thermodynamic Stability Among PCTA Congeners: The Fully Chlorinated Endpoint

A density functional theory study (B3LYP/6-31G*) of all 75 PCTA congeners established that the relative standard Gibbs energy of formation (∆R,fG°) varies 'greatly with the number and position of chlorine substitution' and that the theoretical relative stability order of PCTA isomers correlates with experimentally observed isomer formation ratios [1]. As the most heavily chlorinated congener (C12Cl8S2, #75 in the series), octachlorothianthrene occupies the terminal position in this stability hierarchy, with its computed enthalpy of formation and Gibbs energy of formation distinguishing it from lower-homologue PCTAs. The study further compares the relative stability of PCTA isomers directly against that of PCDD isomers, establishing a computational framework for predicting environmental persistence [1].

Computational Chemistry Isomer Stability Thermodynamics

Environmental Occurrence Profile: Octachlorothianthrene as a Ubiquitous Sulfur-Containing Persistent Organic Pollutant vs. Source-Specific Heptachlorothianthrene

Environmental monitoring studies demonstrate that both heptachloro- and octachlorothianthrene are formed as by-products during pentachlorothiophenol synthesis from hexachlorobenzene. However, the ubiquitous occurrence of octachlorothianthrene in environmental samples cannot be explained solely by pentachlorothiophenol usage in tire vulcanization: 'In addition to the input caused by automobile traffic there must be other as yet unidentified sources of octachlorothianthrene' [1]. In a multi-site sewage sludge survey in Germany, octachlorothianthrene was detected in all samples alongside PCDD, PCDF, and PCB, confirming its status as a pervasive environmental contaminant rather than a process-specific impurity [2].

Environmental Monitoring Source Apportionment Persistent Organic Pollutants

Physical Property Differentiation: Octachlorothianthrene Boiling Point vs. 2,3,7,8-Tetrachlorothianthrene

Predicted physicochemical data from authoritative databases indicate a substantial difference in volatility between the fully chlorinated octachlorothianthrene and the commonly used 2,3,7,8-tetrachlorothianthrene. Octachlorothianthrene exhibits a boiling point of 526.7°C at 760 mmHg and a vapor pressure of 1.17 × 10⁻¹⁰ mmHg at 25°C . In contrast, 2,3,7,8-tetrachlorothianthrene boils at a substantially lower temperature of 468.5 ± 45.0°C, with a predicted density of 1.663 g/cm³ versus 1.887 g/cm³ for the octachloro compound . These differences necessitate distinct GC column temperature programs and injection conditions for analytical quantification.

Physicochemical Characterization Purification Analytical Method Development

Evidence-Backed Application Scenarios for Octachlorothianthrene Procurement


Environmental Analytical Reference Standard for Sulfur-Containing Dioxin Analogues

Octachlorothianthrene serves as the essential fully chlorinated reference standard for PCTA monitoring in environmental matrices. As documented in sewage sludge surveys where the compound was detected in 100% of samples alongside PCDD/PCDF [1], and in source apportionment studies requiring differentiation of traffic-related versus unidentified environmental sources [2], analytical laboratories must procure high-purity octachlorothianthrene (≥95%) for HRGC-MS calibration. Its extreme hydrophobicity (logP 9.53) and high boiling point (526.7°C) demand specifically optimized extraction and chromatographic protocols distinct from those used for tetrachlorothianthrene or OCDD .

Computational and Experimental Thermodynamic Reference for PCTA Congener Studies

As the terminal member (#75) of the 75-congener PCTA series whose thermodynamic properties were systematically computed at the B3LYP/6-31G* level [3], octachlorothianthrene provides the fully chlorinated endpoint for structure-property relationship modeling. Researchers investigating formation mechanisms, relative isomer stability, or environmental fate of sulfur-containing dioxin analogues require the perchlorinated congener as the upper-bound reference to calibrate computational predictions against experimental formation ratios.

Negative Control for Directed Chlorination Co-Catalyst Screening

For industrial laboratories developing para-selective toluene chlorination processes, octachlorothianthrene functions as a critical negative control. Patent data definitively establish that while 2,3,7,8-tetrachlorothianthrene achieves an ortho:para ratio of 0.86 (strongly para-directing), thianthrenes bearing peri-chlorine substituents—including octachlorothianthrene—are 'notably less effective,' producing substantially higher ortho:para ratios of ~1.39 [4]. Any co-catalyst screening program must include the octachloro derivative to benchmark the detrimental effect of peri-substitution on isomer selectivity.

Toxicological and Bioaccumulation Assessment of Fully Chlorinated Sulfur Heterocycles

Given that the sulfur analogue exhibits kinetically more favorable gas-phase formation than the corresponding oxygen dioxin (lower activation enthalpies for PCTA formation vs. PCDD/F) [5], and that the octachloro congener is ubiquitous in environmental samples from multiple, partially unidentified sources, toxicological research programs requiring defined, high-purity octachlorothianthrene for in vitro bioaccumulation, endocrine disruption screening, or AhR activation assays must source the compound specifically—not substitute it with OCDD or lower-chlorinated thianthrenes—to ensure biological relevance to this distinct class of persistent organic pollutants.

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